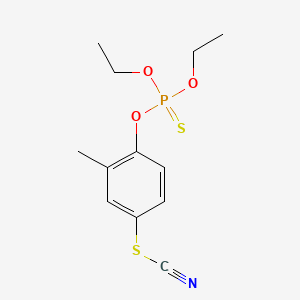
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a thiocyanate group, a phosphinothioyl group, and a methylphenyl ester group. These functional groups contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxy-3-methylphenyl thiocyanate with diethoxyphosphinothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester involves its interaction with molecular targets through its functional groups. The thiocyanate group can form strong interactions with metal ions, while the phosphinothioyl group can participate in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Thiocyanic acid, 2,4-dinitrophenyl ester
- Thiocyanic acid, 4-nitrophenyl ester
- Thiocyanic acid, phenyl ester
Uniqueness
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester is unique due to the presence of the diethoxyphosphinothioyl group, which imparts distinct chemical properties and reactivity compared to other thiocyanic acid esters. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
84197-37-5 |
|---|---|
Fórmula molecular |
C12H16NO3PS2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(4-diethoxyphosphinothioyloxy-3-methylphenyl) thiocyanate |
InChI |
InChI=1S/C12H16NO3PS2/c1-4-14-17(18,15-5-2)16-12-7-6-11(19-9-13)8-10(12)3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
CVKQLYZGJYXHAO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)OC1=C(C=C(C=C1)SC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


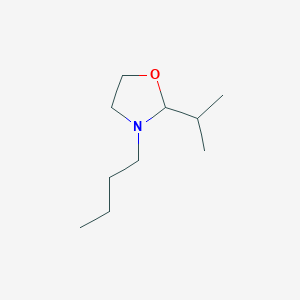
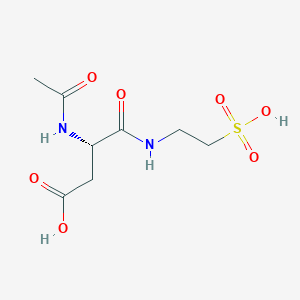
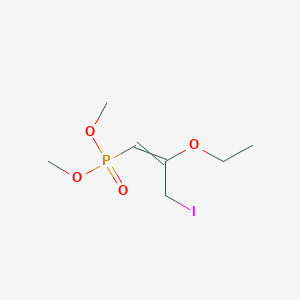

![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
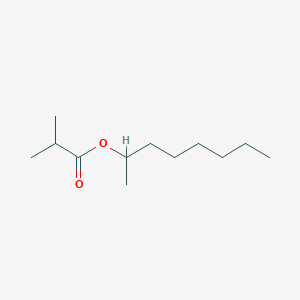



![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
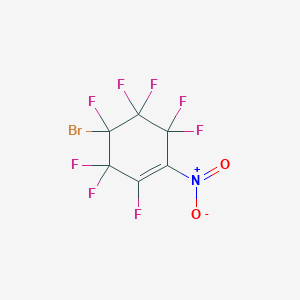
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)

![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
